tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1449135-41-4
VCID: VC2952462
InChI: InChI=1S/C17H25BFNO4/c1-15(2,3)22-14(21)20-11-8-9-13(19)12(10-11)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)OC(C)(C)C)F
Molecular Formula: C17H25BFNO4
Molecular Weight: 337.2 g/mol

tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

CAS No.: 1449135-41-4

Cat. No.: VC2952462

Molecular Formula: C17H25BFNO4

Molecular Weight: 337.2 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate - 1449135-41-4

Specification

CAS No. 1449135-41-4
Molecular Formula C17H25BFNO4
Molecular Weight 337.2 g/mol
IUPAC Name tert-butyl N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Standard InChI InChI=1S/C17H25BFNO4/c1-15(2,3)22-14(21)20-11-8-9-13(19)12(10-11)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21)
Standard InChI Key JWYMEKZRPHNWGS-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)OC(C)(C)C)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)OC(C)(C)C)F

Introduction

tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a synthetic compound belonging to the carbamate family. Carbamates are esters or salts of carbamic acid and are widely used in various fields such as agrochemicals, pharmaceuticals, and polymer chemistry. This specific compound features a tert-butyl group attached to a phenyl ring that also carries a fluorine substituent and a boron-containing moiety, making it of particular interest in medicinal chemistry and material science.

Synthesis and Reactions

The synthesis of tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves several steps, including the reaction of amines with carbonyl compounds. These reactions are generally conducted under mild conditions to prevent decomposition of sensitive intermediates. Phase-transfer catalysis may be employed to enhance yields and selectivity during synthesis. For example, tetrabutylammonium bromide can act as a catalyst to facilitate the transfer of reactants between phases.

Applications and Potential Uses

This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the boron moiety suggests utility in organoboron chemistry, particularly in cross-coupling reactions. Carbamates like this compound are also used in various fields such as agrochemicals and polymer chemistry.

Safety and Handling

  • Signal Word: Warning

  • Hazard Statements: H302-H312-H332

  • Precautionary Statements: P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501

  • Storage Conditions: Inert atmosphere, 2-8°C .

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